molecular formula C5H9BN2O2 B598033 (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid CAS No. 1204333-57-2

(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid

Cat. No. B598033
M. Wt: 139.949
InChI Key: NAYVNBPKYJFKQA-UHFFFAOYSA-N
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Description

“(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid” is a chemical compound with the molecular formula C5H9BN2O2 . It has a molecular weight of 139.95 g/mol .


Molecular Structure Analysis

The InChI code for “(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid” is 1S/C5H9BN2O2/c1-4-5(6(9)10)3-7-8(4)2/h3,9-10H,1-2H3 . Its canonical SMILES representation is B(C1=C(N(N=C1)C)C)(O)O .


Chemical Reactions Analysis

“(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid” is used as a reagent in the preparation of pyrrolopyridazine JAK3 inhibitors . These inhibitors are used for the treatment of inflammatory and autoimmune diseases .


Physical And Chemical Properties Analysis

“(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid” has a molecular weight of 139.95 g/mol . It has

Scientific Research Applications

Application 1: Antileishmanial and Antimalarial Activities

  • Summary of the Application : Pyrazole-bearing compounds, such as “(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In this study, hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
  • Methods of Application or Experimental Procedures : The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . A molecular docking study was conducted on Lm-PTR1, complexed with Trimethoprim .
  • Results or Outcomes : The result revealed that compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Application 2: Suzuki-Miyaura Cross-Couplings and Asymmetric Hydrogenation

  • Summary of the Application : Pyrazole boronic acids, such as “(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid”, are useful reagents for Suzuki-Miyaura cross-couplings . This is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize carbon-carbon bonds. The reaction is particularly effective for synthesizing biaryl compounds .
  • Methods of Application or Experimental Procedures : In a typical Suzuki-Miyaura reaction, the boronic acid is reacted with a halide or pseudohalide (such as an aryl or vinyl halide) in the presence of a palladium catalyst and a base . The reaction can be carried out in a variety of solvents, including water .
  • Results or Outcomes : The outcome of the Suzuki-Miyaura reaction is the formation of a new carbon-carbon bond, linking the two original reactants . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals .

Application 3: Preparation of Various Inhibitors

properties

IUPAC Name

(1,5-dimethylpyrazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BN2O2/c1-4-5(6(9)10)3-7-8(4)2/h3,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYVNBPKYJFKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N(N=C1)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681756
Record name (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid

CAS RN

1204333-57-2
Record name (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Dimethylpyrazole-4-boronic acid
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